

# Technical Support Center: Investigating Aureobasidin A Resistance in Fungal Isolates

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## Compound of Interest

Compound Name: *Aureobasidin I*

Cat. No.: *B15181467*

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating mechanisms of Aureobasidin A (AbA) resistance in fungal isolates.

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action of Aureobasidin A?

**A1:** Aureobasidin A is a cyclic depsipeptide antifungal agent that inhibits the enzyme inositol phosphorylceramide (IPC) synthase.[\[1\]](#)[\[2\]](#) This enzyme is essential for the biosynthesis of sphingolipids, which are critical components of the fungal cell membrane.[\[3\]](#) By inhibiting IPC synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death.[\[3\]](#) The gene encoding IPC synthase is primarily known as AUR1 in yeast.[\[1\]](#)

**Q2:** What are the known mechanisms of resistance to Aureobasidin A in fungi?

**A2:** The primary mechanisms of resistance to Aureobasidin A include:

- Target site mutations: Point mutations in the AUR1 gene (or its homologs in other fungi) can alter the structure of IPC synthase, reducing its affinity for Aureobasidin A.[\[1\]](#)[\[4\]](#)
- Aneuploidy: The presence of an abnormal number of chromosomes, specifically trisomy of chromosome 1 in *Candida albicans*, has been shown to confer resistance.[\[5\]](#) This can lead to the upregulation of genes that contribute to resistance.[\[5\]](#)

- Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters may lead to the efflux of Aureobasidin A from the fungal cell, reducing its intracellular concentration.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for Aureobasidin A against susceptible fungal isolates?

A3: The MIC for Aureobasidin A can vary depending on the fungal species and specific isolate. However, for susceptible planktonic *Candida* species, the MIC<sub>50</sub> and MIC<sub>90</sub> have been reported to be 1 µg/ml.[6] It is important to note that biofilms often exhibit higher resistance, with MICs being significantly elevated.[6]

Q4: Can resistance to Aureobasidin A confer cross-resistance to other antifungal drugs?

A4: Yes, aneuploidy-mediated resistance to Aureobasidin A in *Candida albicans* has been associated with altered susceptibility to other antifungal drugs, such as caspofungin and 5-flucytosine.[5] This is due to the pleiotropic effects of changes in chromosome copy number.

## Troubleshooting Guides

This section provides solutions to common issues encountered during the investigation of Aureobasidin A resistance.

Problem	Possible Cause(s)	Recommended Solution(s)
High variability in MIC results	Inconsistent inoculum preparation. Improper drug dilution series. Contamination of cultures.	Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer. Prepare fresh drug dilutions for each experiment and verify the concentration of the stock solution. Use aseptic techniques and regularly check for contamination by plating on appropriate media.
Failure to obtain resistant mutants	Insufficient concentration of mutagen or inadequate exposure time. The selective concentration of Aureobasidin A is too high. Spontaneous mutation rate is very low.	Optimize the concentration of the mutagen (e.g., EMS, NTG) or the duration of UV exposure to achieve a kill rate of 90-99%. Use a selective concentration of Aureobasidin A that is 2-4 times the MIC of the parental strain. Increase the number of cells plated on the selective medium to increase the probability of isolating a spontaneous mutant.
No amplification or weak signal in qPCR for gene expression analysis	Poor RNA quality or quantity. Inefficient primer design. Presence of PCR inhibitors.	Use a robust RNA extraction method and verify RNA integrity and concentration using a spectrophotometer and gel electrophoresis. Design and validate primers for specificity and efficiency using a standard curve. Purify RNA samples to remove any potential PCR inhibitors carried

over from the extraction process.

Difficulty in interpreting aneuploidy results from qPCR

Inappropriate reference genes. Low-level mosaicism.

Select and validate stable reference genes that are not located on the chromosome being investigated for aneuploidy. For suspected mosaicism, consider single-cell analysis or flow cytometry to confirm variations in DNA content within the population.

## Quantitative Data Summary

Table 1: Aureobasidin A Minimum Inhibitory Concentrations (MICs) for Candida Species

Organism	Condition	MIC50 (µg/ml)	MIC90 (µg/ml)	Reference
Candida spp. (92 clinical isolates)	Planktonic	1	1	[6]
Candida spp. (92 clinical isolates)	Biofilm	8	≥64	[6]
Candida albicans (fluconazole-resistant)	Planktonic	Not specified	Not specified	[7]

Table 2: Example of Gene Expression Changes in Aureobasidin A-Resistant Fungal Isolates

Gene	Function	Fold Change in Expression (Resistant vs. Susceptible)	Method of Analysis	Reference
AUR1	Inositol phosphorylceramide (IPC) synthase	Up to 2-fold (due to gene dosage in aneuploidy)	RT-qPCR	<a href="#">[5]</a>
PDR16	Phospholipid-translocating ATPase	Up to 2-fold (due to gene dosage in aneuploidy)	RT-qPCR	<a href="#">[5]</a>
Efflux Pump Genes (e.g., CDR1, MDR1)	Drug efflux	Variable; requires experimental determination	RT-qPCR	<a href="#">[8]</a>

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[\[9\]](#)

Materials:

- 96-well flat-bottom microtiter plates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Aureobasidin A stock solution (in DMSO or methanol)
- Fungal isolate
- Sterile saline or phosphate-buffered saline (PBS)

- Spectrophotometer
- Incubator (35°C)

Procedure:

- Inoculum Preparation:
  - From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x  $10^6$  cells/ml).
  - Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x  $10^3$  cells/ml.
- Drug Dilution:
  - Prepare a 2-fold serial dilution of Aureobasidin A in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100  $\mu$ l. The concentration range should typically span from 0.03 to 16  $\mu$ g/ml.
- Inoculation:
  - Add 100  $\mu$ l of the prepared fungal inoculum to each well containing the drug dilution.
  - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubation:
  - Incubate the plate at 35°C for 24-48 hours.
- Reading the MIC:
  - The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition of growth (typically  $\geq 50\%$ ) compared to the growth control. This can be determined visually

or by reading the optical density at 490 nm with a microplate reader.

## Generation of Aureobasidin A-Resistant Mutants

This protocol describes a general method for inducing mutations using ultraviolet (UV) irradiation.[\[10\]](#)[\[11\]](#)

### Materials:

- Fungal isolate
- Sterile PBS
- Sabouraud Dextrose Agar (SDA) plates
- SDA plates containing a selective concentration of Aureobasidin A (2-4x MIC of the parental strain)
- UV crosslinker or germicidal lamp
- Spectrophotometer or hemocytometer

### Procedure:

- Cell Suspension Preparation:
  - Grow the fungal isolate in liquid medium to mid-log phase.
  - Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately  $1 \times 10^7$  cells/ml.
- UV Mutagenesis:
  - Pipette 10 ml of the cell suspension into a sterile petri dish (without the lid).
  - Place the dish under a UV lamp and expose the cells to a predetermined dose of UV radiation. The optimal dose should result in a 90-99% kill rate, which needs to be determined empirically by plating serial dilutions of treated and untreated cells on non-selective media.

- Recovery:
  - After UV exposure, keep the cell suspension in the dark for 1-2 hours to prevent photoreactivation.
- Selection of Resistant Mutants:
  - Plate the UV-treated cell suspension onto SDA plates containing the selective concentration of Aureobasidin A.
  - Also, plate a dilution of the untreated cells on selective plates to determine the background spontaneous mutation frequency.
  - Incubate the plates at 30°C for 3-7 days until colonies appear.
- Confirmation of Resistance:
  - Isolate individual colonies from the selective plates and re-streak them on fresh selective plates to confirm their resistant phenotype.
  - Determine the MIC of the putative mutants to confirm the level of resistance.

## Molecular Detection of Aneuploidy by Quantitative PCR (qPCR)

This protocol provides a method to screen for aneuploidy of a specific chromosome.[\[12\]](#)

### Materials:

- Genomic DNA (gDNA) from the fungal isolates
- Primers specific to the chromosome of interest and a stable reference chromosome
- qPCR master mix (e.g., SYBR Green-based)
- Real-time PCR instrument

### Procedure:

- gDNA Extraction:
  - Extract high-quality gDNA from the parental and resistant fungal isolates. Quantify the gDNA using a spectrophotometer.
- Primer Design:
  - Design at least two primer sets for genes located on the chromosome suspected of aneuploidy (e.g., chromosome 1 for *C. albicans*).
  - Design primer sets for at least two reference genes located on different, stable chromosomes.
- qPCR Reaction:
  - Set up qPCR reactions for each primer set with gDNA from the parental and resistant isolates. Include a no-template control for each primer set.
  - A typical reaction includes: qPCR master mix, forward and reverse primers, and gDNA.
- qPCR Program:
  - Use a standard three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 55-60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. Include a melt curve analysis at the end.
- Data Analysis:
  - Use the  $\Delta\Delta Ct$  method to determine the relative copy number of the target chromosome.
  - Calculate the  $\Delta Ct$  for each sample by subtracting the average  $Ct$  of the reference genes from the average  $Ct$  of the target gene.
  - Calculate the  $\Delta\Delta Ct$  by subtracting the  $\Delta Ct$  of the parental strain from the  $\Delta Ct$  of the resistant strain.
  - The relative copy number is calculated as  $2^{(-\Delta\Delta Ct)}$ . A value of ~1.5 suggests a trisomy.

# Analysis of Gene Expression by Reverse Transcription qPCR (RT-qPCR)

This protocol outlines the steps to measure the expression levels of AUR1 and efflux pump genes.[\[13\]](#)[\[14\]](#)

## Materials:

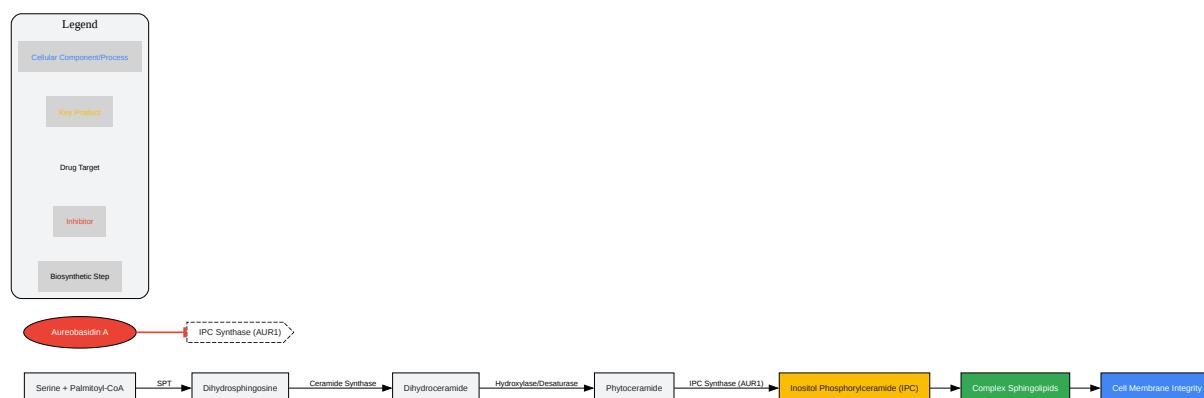
- Total RNA from fungal isolates
- Reverse transcriptase and associated reagents for cDNA synthesis
- Primers for target genes (AUR1, efflux pump genes) and reference genes (e.g., ACT1, GAPDH)
- qPCR master mix
- Real-time PCR instrument

## Procedure:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from fungal cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of Aureobasidin A).
  - Treat the RNA with DNase I to remove any contaminating gDNA.
  - Synthesize cDNA from the RNA using a reverse transcriptase kit.
- qPCR:
  - Perform qPCR as described in the aneuploidy detection protocol, using cDNA as the template.
- Data Analysis:

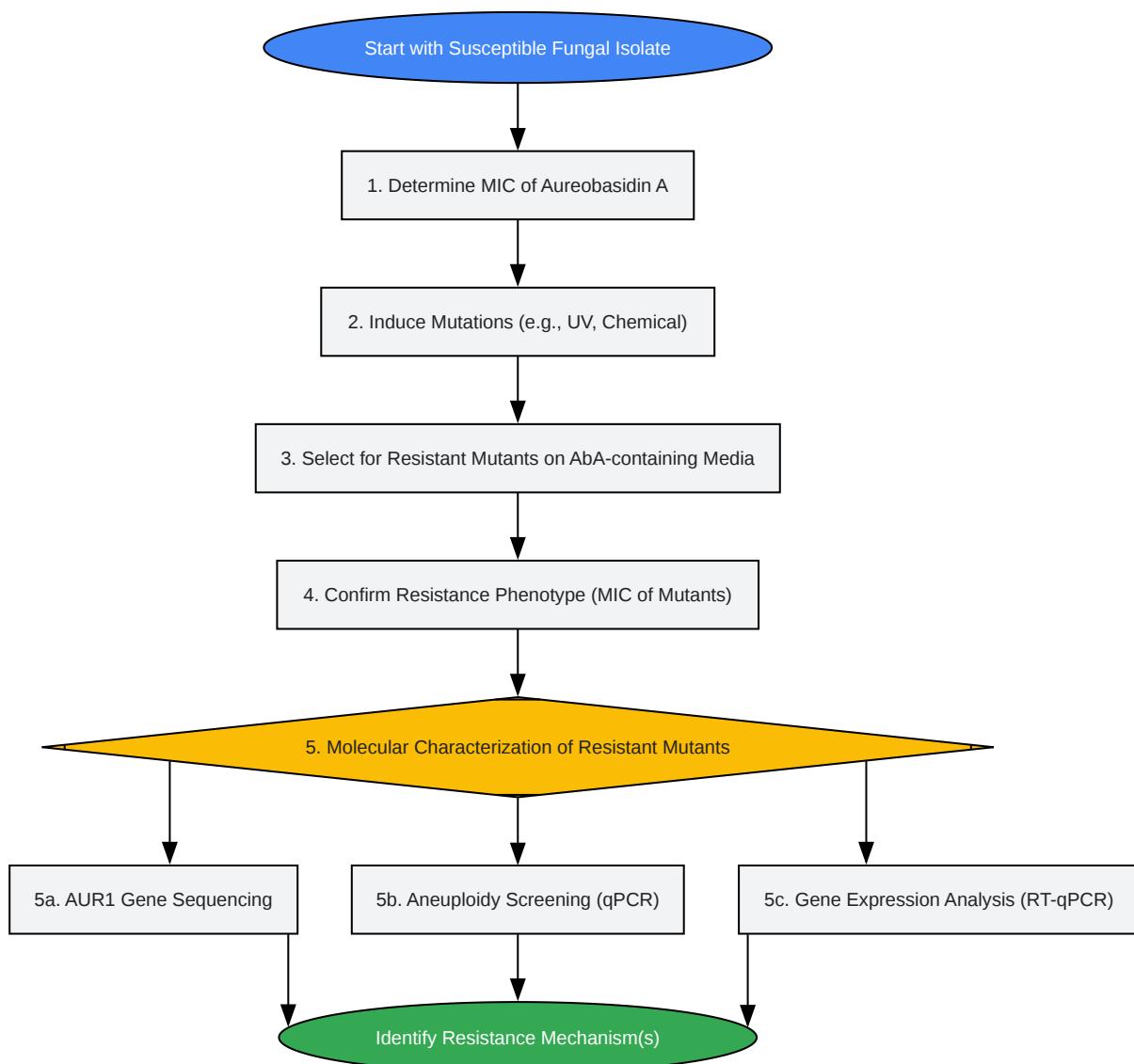
- Use the  $\Delta\Delta Ct$  method to calculate the relative expression of the target genes in the resistant isolates compared to the parental strain, normalized to the expression of the reference genes. The fold change in expression is calculated as  $2^{(-\Delta\Delta Ct)}$ .

## Visualizations

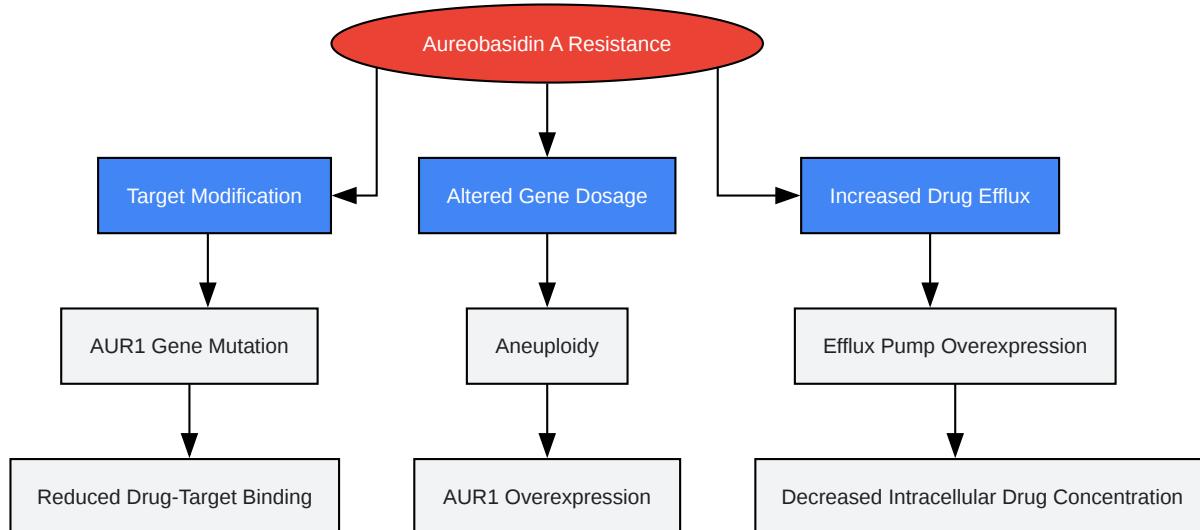


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Caption: Fungal Sphingolipid Biosynthesis Pathway and the Site of Aureobasidin A Inhibition.

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Caption: Workflow for Investigating Aureobasidin A Resistance Mechanisms.



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Caption: Key Mechanisms of Fungal Resistance to Aureobasidin A.

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